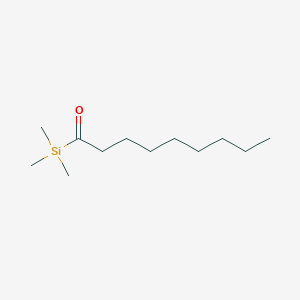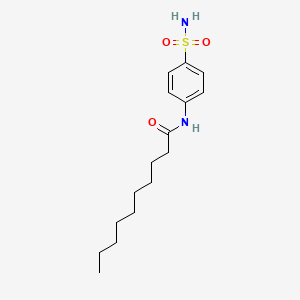
4'-(Dimethylamino)-2',3-dimethyl-4-nitroazobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-(Dimethylamino)-2’,3-dimethyl-4-nitroazobenzene is an organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used as dyes due to their vivid colors
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Dimethylamino)-2’,3-dimethyl-4-nitroazobenzene typically involves the diazotization of an aromatic amine followed by coupling with an appropriate aromatic compound. One common method involves the following steps:
Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with an aromatic compound containing an electron-donating group, such as dimethylaniline, under basic conditions to form the azo compound.
Industrial Production Methods
Industrial production of 4’-(Dimethylamino)-2’,3-dimethyl-4-nitroazobenzene may involve continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the diazotization and coupling steps, often using automated systems to control temperature, pH, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
4’-(Dimethylamino)-2’,3-dimethyl-4-nitroazobenzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The azo bond (N=N) can be reduced to form the corresponding hydrazo compound.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium dithionite or zinc dust in acidic conditions.
Substitution: Concentrated sulfuric acid for sulfonation, and concentrated nitric acid for nitration.
Major Products
Reduction: The major product is the corresponding hydrazo compound.
Substitution: Products depend on the specific substituent introduced, such as nitro or sulfonic acid groups.
Applications De Recherche Scientifique
4’-(Dimethylamino)-2’,3-dimethyl-4-nitroazobenzene has several applications in scientific research:
Chemistry: Used as a dye and a pH indicator due to its color-changing properties.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to undergo specific chemical reactions.
Industry: Utilized in the production of colored polymers and as a dye in textiles.
Mécanisme D'action
The mechanism of action of 4’-(Dimethylamino)-2’,3-dimethyl-4-nitroazobenzene involves its ability to interact with various molecular targets through its functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the nitro group can undergo reduction to form reactive intermediates. These interactions can affect cellular processes, making the compound useful in biological staining and drug delivery applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Dimethylamino)benzoic acid: Similar in structure but lacks the azo bond and nitro group.
4-Dimethylaminopyridine: Contains a pyridine ring instead of a benzene ring and lacks the nitro group.
4-Dimethylaminoantipyrine: Contains a pyrazolone ring and is used as an analgesic.
Uniqueness
4’-(Dimethylamino)-2’,3-dimethyl-4-nitroazobenzene is unique due to the presence of both dimethylamino and nitro groups, which confer distinct chemical reactivity and potential applications in various fields. Its azo bond also contributes to its vivid coloration, making it valuable as a dye and indicator.
Propriétés
Numéro CAS |
199791-29-2 |
|---|---|
Formule moléculaire |
C16H18N4O2 |
Poids moléculaire |
298.34 g/mol |
Nom IUPAC |
N,N,3-trimethyl-4-[(3-methyl-4-nitrophenyl)diazenyl]aniline |
InChI |
InChI=1S/C16H18N4O2/c1-11-10-14(19(3)4)6-7-15(11)18-17-13-5-8-16(20(21)22)12(2)9-13/h5-10H,1-4H3 |
Clé InChI |
LLWSKRIIZBCGAM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)N=NC2=C(C=C(C=C2)N(C)C)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3',4'-Dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2-thione](/img/structure/B11953924.png)

![N-[(Benzyloxy)carbonyl]seryltyrosine](/img/structure/B11953957.png)



![3-[(2-Hydroxybenzyl)amino]phenol](/img/structure/B11953971.png)




![1-(4-Acetylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11954002.png)


